
4-Bromo-2-methyl-1H-imidazole
Overview
Description
4-Bromo-2-methyl-1H-imidazole is a heterocyclic compound with the molecular formula C4H5BrN2 and a molecular weight of 161 . It is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a bromine atom attached to one of the carbon atoms .Chemical Reactions Analysis
Imidazole compounds are key components to functional molecules used in a variety of applications. They show a broad range of chemical and biological properties, and have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-1H-imidazole is a solid at room temperature. It has a boiling point of 333.9°C at 760 mmHg . It is highly soluble in water and other polar solvents .Scientific Research Applications
Medicine: Antimicrobial and Anticancer Agents
4-Bromo-2-methylimidazole has been found to be a key precursor in the synthesis of various biologically active molecules. Its derivatives are known to exhibit a range of pharmacological activities, including antimicrobial , anticancer , anti-inflammatory , and antiviral properties . The compound’s ability to act as a building block for imidazole-based drugs makes it valuable in the development of new therapeutic agents.
Synthetic Chemistry: Heterocyclic Compound Synthesis
In synthetic chemistry, 4-Bromo-2-methylimidazole is utilized for the regiocontrolled synthesis of substituted imidazoles . These heterocycles are crucial in creating functional molecules for a variety of applications, including pharmaceuticals and agrochemicals. The compound’s versatility in bond formation during the synthesis process highlights its importance in organic synthesis.
Industry: Chemical Manufacturing
The industrial applications of 4-Bromo-2-methylimidazole include its role as an intermediate in the manufacturing of chemicals . It is used in the production of selective plant growth regulators, fungicides, herbicides, and therapeutic agents. Its role in green chemistry and organometallic catalysis further extends its industrial significance.
Green Chemistry: Sustainable Synthesis
4-Bromo-2-methylimidazole plays a role in green chemistry initiatives, where it is used in environmentally friendly methods of chemical synthesis . The focus on sustainable methodologies and the compound’s compatibility with green principles make it a valuable asset in reducing the environmental impact of chemical processes.
Organometallic Catalysis: N-Heterocyclic Carbenes
In organometallic catalysis, 4-Bromo-2-methylimidazole derivatives are used to form N-heterocyclic carbenes (NHCs) . These carbenes are important ligands in catalysis, contributing to the development of catalysts for various chemical reactions, including those that occur in aqueous and biological environments .
Environmentally Friendly Synthesis
The compound is involved in the development of novel synthesis pathways that are more environmentally friendly . This includes methods that minimize waste, use less hazardous reagents, and improve overall efficiency, aligning with the principles of sustainable and green chemistry.
Mechanism of Action
Target of Action
4-Bromo-2-methylimidazole, also known as 5-bromo-2-methyl-1H-imidazole or 4-Bromo-2-methyl-1H-imidazole, is a member of the imidazole class of compounds . Imidazoles are known to interact with various targets, including Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These targets play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production .
Mode of Action
Imidazoles typically interact with their targets by binding to active sites, leading to changes in the target’s function
Biochemical Pathways
Given its potential targets, it may influence pathways related to ph regulation, oxygen transport, and energy production . The compound’s effects on these pathways could lead to downstream effects on cellular function and metabolism.
Pharmacokinetics
Imidazoles are generally known for their good absorption and distribution profiles . The bromine atom in 4-Bromo-2-methylimidazole may affect its pharmacokinetic properties, potentially influencing its bioavailability.
Result of Action
Based on its potential targets, it may influence cellular ph, oxygen transport, and energy production . These effects could have various impacts on cellular function and overall organismal health.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-methylimidazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZLUYWLINBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378322 | |
| Record name | 4-Bromo-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1H-imidazole | |
CAS RN |
16265-11-5 | |
| Record name | 5-Bromo-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



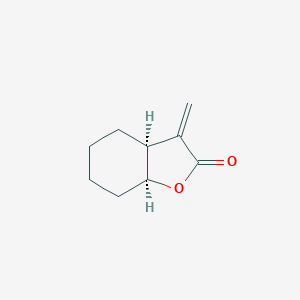

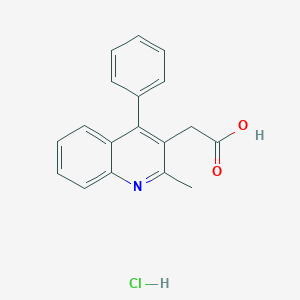

![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
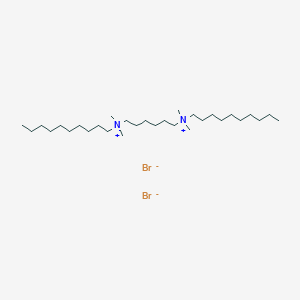
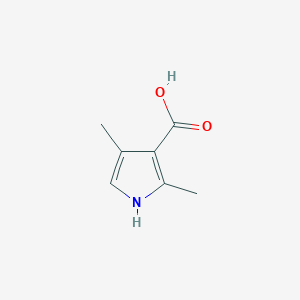
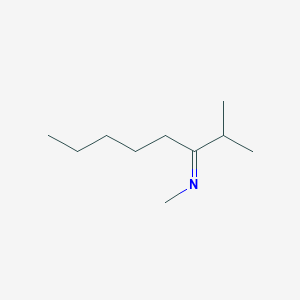
![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)



![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)